9-Octadecenoic acid (9Z)-, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The dimerization of oleic acid is commonly achieved through a Diels-Alder reaction, which involves heating unsaturated fatty acids in the presence of a clay catalyst. A typical procedure uses tall oil fatty acids, which contain a mixture of oleic acid, linoleic acid, and other fatty acids. The reaction is carried out at elevated temperatures (around 260°C) and pressures (90 psi) for several hours .
Industrial Production Methods
In industrial settings, the production of dimer acids involves the use of montmorillonite clay as a catalyst, along with lithium salts and water. The mixture is stirred and heated in an autoclave to facilitate the dimerization process. The resulting product is a mixture of dimers, trimers, and unreacted monomers, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Oleic acid, dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the dimer into different forms of amines.
Substitution: The dimer can undergo substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include polyamide resins, adhesives, and surfactants. These products are widely used in industrial applications due to their unique properties and versatility .
Scientific Research Applications
Oleic acid, dimer has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polyamides and other polymers.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and adhesives
Mechanism of Action
The mechanism by which oleic acid, dimer exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence membrane fluidity. The dimerization process itself involves the formation of a cyclohexene ring through a Diels-Alder reaction, which is crucial for its chemical properties .
Comparison with Similar Compounds
Similar Compounds
Trimer Acid: Formed by the trimerization of fatty acids, resulting in a molecule with three fatty acid units.
Isostearic Acid: A branched-chain fatty acid derived from the isomerization of oleic acid.
Sebacic Acid: A dicarboxylic acid with a shorter carbon chain compared to dimer acid
Uniqueness
Oleic acid, dimer is unique due to its high molecular weight and the presence of a cyclohexene ring, which imparts distinct chemical and physical properties. Its ability to form stable polyamide resins and its versatility in various industrial applications make it a valuable compound .
Properties
CAS No. |
7049-68-5 |
---|---|
Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9- |
InChI Key |
YZAZXIUFBCPZGB-QZOPMXJLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.